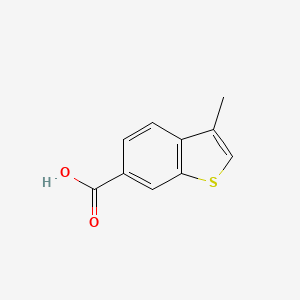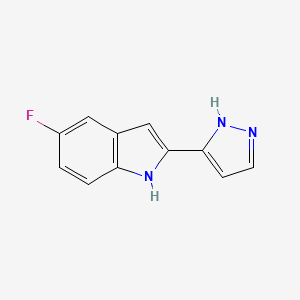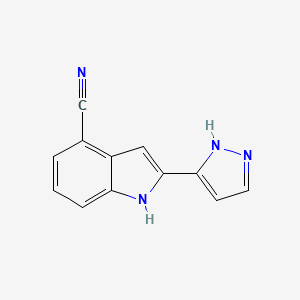![molecular formula C15H17NO3 B6602624 2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione CAS No. 401837-87-4](/img/structure/B6602624.png)
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione is a cyclic compound with a molecular formula of C13H14N2O3. It is an organic compound that is widely used in scientific research. This molecule has been studied extensively in the past few years due to its potential applications in various fields.
科学研究应用
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been studied as a potential inhibitor of lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids. Additionally, it has been studied as an inhibitor of cyclic AMP (cAMP) phosphodiesterase, an enzyme involved in the regulation of cellular processes.
作用机制
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been studied for its potential mechanisms of action. It is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclic AMP (cAMP) phosphodiesterase. It is believed to act by binding to the active sites of these enzymes, thus preventing them from functioning properly. Additionally, it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs), thus activating their downstream signaling pathways.
Biochemical and Physiological Effects
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclic AMP (cAMP) phosphodiesterase. Inhibition of these enzymes has been linked to a variety of effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been shown to activate certain G-protein coupled receptors (GPCRs), which can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and respiration.
实验室实验的优点和局限性
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize, which makes it a convenient option for laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
未来方向
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has a number of potential future directions. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to investigate its potential therapeutic applications. Additionally, research could be done to investigate its potential interactions with other molecules, as well as its potential effects on other biochemical pathways. Finally, research could be done to investigate its potential toxicity and side effects.
合成方法
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione can be synthesized using a variety of methods. One popular method is the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of an acid catalyst. This reaction produces a cyclic compound with the desired molecular formula. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of a base catalyst, as well as the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of a Lewis acid.
属性
IUPAC Name |
3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(15-13(17)4-3-5-14(15)18)16-11-6-8-12(19-2)9-7-11/h6-9,17H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVIQSJHRVLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)

![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)


![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)